1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose
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Overview
Description
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose is a derivative of glucose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an iodine atom
Preparation Methods
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose typically involves the acetylation of glucose derivatives followed by the introduction of the iodine atom. One common method includes the following steps:
Acetylation: The hydroxyl groups of glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Chemical Reactions Analysis
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as azides or thiols, under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Deacetylation: The acetyl groups can be removed under basic conditions to yield the corresponding deacetylated product.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules and complex carbohydrates.
Medicinal Chemistry: The compound is used in the development of glycosylated drugs and prodrugs, enhancing their stability and bioavailability.
Biological Studies: It is employed in the study of carbohydrate-protein interactions and the development of glycan-based assays.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose involves its ability to participate in glycosylation reactions. The iodine atom at position 2 can be replaced by various nucleophiles, allowing the compound to act as a glycosyl donor in the formation of glycosidic bonds. This property is exploited in the synthesis of glycosylated molecules and the study of glycosylation pathways .
Comparison with Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose can be compared with other acetylated glucose derivatives, such as:
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: This compound has an amino group at position 2 instead of an iodine atom, making it useful in the synthesis of amino sugars.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-D-glucopyranose: The azido group at position 2 allows for click chemistry applications and the synthesis of azido sugars.
These comparisons highlight the unique reactivity of the iodine atom in this compound, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C14H19IO9 |
---|---|
Molecular Weight |
458.20 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 |
InChI Key |
KXQRSYVDKIOQHJ-KSTCHIGDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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